molecular formula C15H15F4N3O4S B2930495 2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1396854-07-1

2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2930495
CAS No.: 1396854-07-1
M. Wt: 409.36
InChI Key: NIKHDIDJVIZASF-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 3-position with a 5-fluoro-2-methoxyphenylsulfonyl group and a 1,3,4-oxadiazole ring bearing a trifluoromethyl group at the 5-position. Such structural motifs are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N3O4S/c1-25-11-5-4-10(16)7-12(11)27(23,24)22-6-2-3-9(8-22)13-20-21-14(26-13)15(17,18)19/h4-5,7,9H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKHDIDJVIZASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This review synthesizes available research findings regarding its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

  • A piperidine ring that enhances its binding properties.
  • A sulfonyl group that may participate in enzyme inhibition.
  • A trifluoromethyl group which can influence the compound's lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities including:

  • Antimicrobial
  • Anti-inflammatory
  • Anticancer
  • Antitubercular

These activities are often attributed to the unique structural features of the oxadiazole core, which allows for interaction with various biological targets.

Anticancer Activity

Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

The compound has been evaluated for its effectiveness against bacterial strains, particularly those resistant to conventional antibiotics. In vitro studies indicate that modifications in the oxadiazole structure can enhance antibacterial efficacy.

Anti-tubercular Activity

Recent research highlights the potential of oxadiazole derivatives as anti-tubercular agents. For example:

  • A study found that certain oxadiazole compounds exhibited an IC50 value as low as 0.045μg/mL0.045\,\mu g/mL against Mycobacterium tuberculosis .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins.
  • DNA Intercalation : The oxadiazole core may intercalate with DNA, disrupting replication.
  • Receptor Binding : The piperidine ring enhances binding affinity to specific receptors involved in disease pathways.

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
Villemagne et al. (2020)Anti-tubercularSynthesis of new oxadiazoles resulted in compounds with decreased metabolism and enhanced solubility; one compound showed an EC value of 0.072μM0.072\,\mu M .
Parikh et al. (2020)AntimicrobialDeveloped substituted 1,2,4-oxadiazoles with significant inhibition against M. tuberculosis; compound 2a showed 92% inhibition at 250μg/mL250\mu g/mL .
Shruthi et al. (2019)AnticancerGenerated structure activity relationships (SAR) indicating strong activity against resistant strains of M. tuberculosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine-Sulfonyl Moiety

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole
  • Key Differences: Sulfonyl group: 4-Chlorophenyl vs. 5-fluoro-2-methoxyphenyl. Oxadiazole substituent: Phenoxymethyl vs. trifluoromethyl.
  • The trifluoromethyl group enhances metabolic resistance relative to the phenoxymethyl group, which is prone to oxidative metabolism .
Property Target Compound 4-Chlorophenyl Analog
Molecular Formula C₁₉H₁₈F₄N₃O₄S C₂₀H₂₀ClN₃O₄S
Molecular Weight (g/mol) 484.43 433.9
Sulfonyl Substituent 5-Fluoro-2-methoxyphenyl 4-Chlorophenyl

Variations in the 1,3,4-Oxadiazole Ring

5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide
  • Key Differences :
    • Oxadiazole substituent : Trifluoromethyl vs. sulfanyl acetamide.
  • The sulfanyl acetamide group in the analog showed acetylcholinesterase inhibition (IC₅₀ = 12 µM), suggesting that the trifluoromethyl group may shift activity toward different biological targets .

Piperidine-Linked Oxadiazole Derivatives with Alternative Cores

4-[(1R)-3-[3-Fluoro-4-(Methylsulfonyl)phenoxy]-1-Methylpropyl]-1-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]piperidine
  • Key Differences: Sulfonyl group: Methylsulfonylphenoxy vs. 5-fluoro-2-methoxyphenylsulfonyl. Oxadiazole substituent: Isopropyl vs. trifluoromethyl.
  • The isopropyl group may reduce steric hindrance compared to the bulkier trifluoromethyl group, affecting target binding kinetics .

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